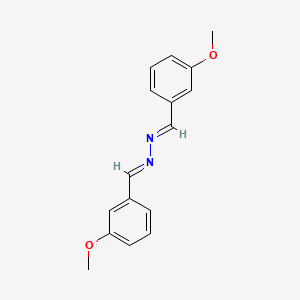

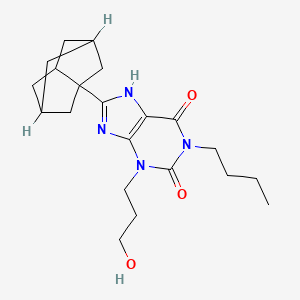

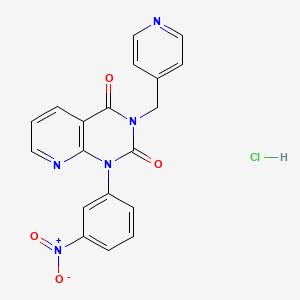

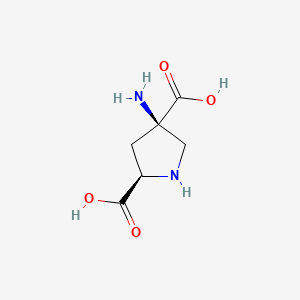

![molecular formula C23H13Cl2N3O2 B1663765 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide CAS No. 304896-21-7](/img/structure/B1663765.png)

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide

概要

説明

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques: A study by El’chaninov and Aleksandrov (2017) describes the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which is structurally related to the compound . This process involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent chemical reactions (El’chaninov & Aleksandrov, 2017).

- Characterization and Reactivity: The research by Aleksandrov, El’chaninov, and Zablotskii (2020) discusses the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which shares a quinoline structure with the compound in focus. They investigate various electrophilic substitution reactions, providing insights into the chemical reactivity of such compounds (Aleksandrov, El’chaninov, & Zablotskii, 2020).

Biomedical Applications

- Anticancer Potential: A study by Ghorab and Alsaid (2015) explores the anti-breast cancer activity of quinoline derivatives, highlighting their potential in medicinal chemistry. The structure-activity relationships in these compounds could offer valuable insights into developing new therapeutic agents (Ghorab & Alsaid, 2015).

- Enantioselective Synthesis: Jimenez et al. (2019) report on the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a compound structurally related to the one . Their work demonstrates the use of marine and terrestrial-derived fungi in enantioselective synthesis, a technique potentially applicable in pharmaceutical manufacturing (Jimenez et al., 2019).

Miscellaneous Applications

- Herbicidal Activity: Research by Wang, Li, Yong-hong Li, and Huang (2004) examines the herbicidal properties of 2-cyanoacrylates, which could indicate similar potential in the compound . Understanding these properties can contribute to agricultural chemistry (Wang, Li, Yong-hong Li, & Huang, 2004).

Safety and Hazards

作用機序

Target of Action

The compound, 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, also known as DTXSID00362377, is a selective inhibitor of SIRT2 . Sirtuins are a family of proteins that play roles in cellular health. SIRT2 is one of the seven mammalian sirtuins that primarily function in the cytoplasm and regulate cell differentiation and inflammatory response .

Mode of Action

DTXSID00362377 interacts with its target, SIRT2, by binding to it selectively and competitively, inhibiting its activity . This interaction results in the modulation of the protein’s function, leading to changes in the cellular processes that SIRT2 is involved in .

Biochemical Pathways

The inhibition of SIRT2 by DTXSID00362377 affects various biochemical pathways. SIRT2 plays a role in the regulation of autophagy, a cellular degradation pathway that is essential for cell survival during nutrient deprivation. By inhibiting SIRT2, DTXSID00362377 can potentially influence the process of autophagy .

Result of Action

The inhibition of SIRT2 by DTXSID00362377 has been shown to induce cell death and decrease the intracellular ATP level . It also rescues dopamine neurons from α-synuclein toxicity in Parkinson’s disease models .

生化学分析

Biochemical Properties

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide is known to act as a selective inhibitor of SIRT2, a member of the sirtuin family of proteins. Sirtuins are NAD±dependent deacetylases that play a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. The inhibition of SIRT2 by this compound has been shown to reduce α-synuclein-mediated toxicity, which is a hallmark of Parkinson’s disease .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been demonstrated to induce cell death and decrease intracellular ATP levels in various cell types. Additionally, it rescues dopamine neurons from α-synuclein toxicity, highlighting its potential neuroprotective effects . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying these processes in a laboratory setting.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of SIRT2. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular functions. The compound’s selective inhibition of SIRT2 over other sirtuins (such as SIRT1 and SIRT3) is particularly noteworthy, as it allows for targeted modulation of specific cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature and can be dissolved in DMSO for experimental use. Long-term studies have shown that the compound maintains its inhibitory effects on SIRT2 over extended periods, although its stability and degradation in various experimental conditions may vary.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of its neuroprotective effects. Higher doses have been associated with increased efficacy in rescuing dopamine neurons, but also with potential toxic effects, highlighting the importance of optimizing dosage for therapeutic use.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a SIRT2 inhibitor. The compound interacts with various enzymes and cofactors that are part of the NAD+ metabolism pathway. Its inhibition of SIRT2 can lead to changes in metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and localization within cells. These interactions can influence its accumulation in target tissues, which is important for its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound has been shown to localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on SIRT2. Post-translational modifications and targeting signals may play a role in directing the compound to these compartments, thereby influencing its function and efficacy.

特性

IUPAC Name |

2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDKBSLEHFRKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362377 | |

| Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-21-7 | |

| Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

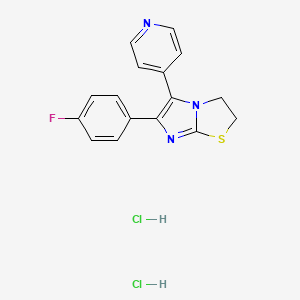

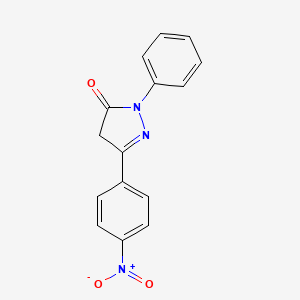

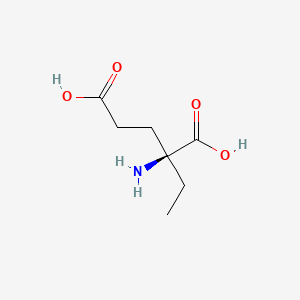

![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)